REACTION_SMILES
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[BH4-:19].[CH3:1][O-:2].[CH3:22][OH:23].[CH:4](=[O:5])[c:6]1[cH:7][c:8]([O:9][CH:10]([C:11](=[O:12])[O:13][CH3:14])[CH3:15])[cH:16][cH:17][cH:18]1.[ClH:21].[Na+:20].[Na+:3]>>[CH2:4]([OH:5])[c:6]1[cH:7][c:8]([O:9][CH:10]([C:11](=[O:12])[O:13][CH3:14])[CH3:15])[cH:16][cH:17][cH:18]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)Oc1cccc(C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)Oc1cccc(CO)c1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |